molecular formula Cl4PtRb2 B084007 Dirubidium tetrachloroplatinate CAS No. 13820-56-9

Dirubidium tetrachloroplatinate

Cat. No.: B084007
CAS No.: 13820-56-9
M. Wt: 507.8 g/mol
InChI Key: LRXXQFAXAKNZLK-UHFFFAOYSA-J
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Description

Dirubidium tetrachloroplatinate (Rb₂[PtCl₄]) is a coordination compound comprising two rubidium cations (Rb⁺) and a tetrachloroplatinate(II) anion ([PtCl₄]²⁻). The [PtCl₄]²⁻ anion features a square planar geometry typical of Pt(II) complexes, with platinum in the +2 oxidation state coordinating to four chloride ligands . This compound is structurally analogous to potassium tetrachloroplatinate(II) (K₂[PtCl₄]), a well-characterized precursor for synthesizing platinum-based catalysts and pharmaceuticals . Rb₂[PtCl₄] is expected to exhibit similar chemical behavior but with distinct physical properties (e.g., solubility, lattice energy) due to the larger ionic radius of Rb⁺ compared to K⁺ .

Properties

CAS No.

13820-56-9

Molecular Formula

Cl4PtRb2

Molecular Weight

507.8 g/mol

IUPAC Name

platinum(2+);rubidium(1+);tetrachloride

InChI

InChI=1S/4ClH.Pt.2Rb/h4*1H;;;/q;;;;+2;2*+1/p-4

InChI Key

LRXXQFAXAKNZLK-UHFFFAOYSA-J

SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2]

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Rb+].[Pt+2]

Other CAS No.

13820-56-9

Related CAS

13965-91-8 (Parent)

Synonyms

dirubidium tetrachloroplatinate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkali Metal Tetrachloroplatinates

Property Rb₂[PtCl₄] K₂[PtCl₄] Na₂[PtCl₄]
Solubility Likely lower in polar solvents due to Rb⁺ size Soluble in water, ethanol Less soluble than K₂[PtCl₄]
Thermal Stability High (similar to K₂[PtCl₄]) Stable up to 300°C Moderate stability
Applications Catalyst precursor, material synthesis Catalyst, cisplatin synthesis Limited industrial use
  • K₂[PtCl₄] crystallizes in a monoclinic system, forming ionic lattices stabilized by Pt-Cl interactions .

Ligand-Modified Tetrachloroplatinates

Compounds like [Pt(CNR)₄][PtCl₄] (R = isonitrile) exhibit strong visible absorptions due to intermolecular Pt-Pt interactions in columnar stacks, a feature absent in Rb₂[PtCl₄] . Benzimidazolium tetrachloroplatinates (e.g., 2-substituted derivatives) demonstrate enhanced cytotoxicity compared to unmodified salts:

  • Cytotoxicity (GI₅₀ Values) :
Compound HeLa Cells (μM) A549 Cells (μM) Beas-2B Cells (μM)
Rb₂[PtCl₄] (predicted) >160 (low toxicity) >160 (low toxicity) >160 (low toxicity)
K₂[PtCl₄] >160 >160 >160
Benzimidazolium Derivatives 51–53% inhibition at 160 μM 54–88% inhibition at 160 μM Moderate toxicity
  • Mechanistic Differences : Unmodified tetrachloroplatinates (Rb₂[PtCl₄], K₂[PtCl₄]) show minimal bioactivity due to poor cellular uptake and inertness, while benzimidazolium ligands enhance DNA binding and apoptosis .

Coordination Isomerism

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Platinum Compounds

Compound GI₅₀ (µg/ml) L929 Cells Antiviral Activity (HSV-1) Key Mechanism
Cisplatin 50 Inactive DNA crosslinking
K₂[PtCl₄] >100 Inactive Low cellular uptake
Benzimidazolium Pt(II) 10–20 Active (IC₅₀ ~5 µM) Ligand-mediated DNA binding

Table 2: Solubility and Stability

Compound Solubility in DMF IR Spectral Features Thermal Decomposition (°C)
Rb₂[PtCl₄] Insoluble (predicted) Pt-Cl stretches ~300 cm⁻¹ >300 (estimated)
K₂[PtCl₄] Insoluble Pt-Cl stretches ~310 cm⁻¹ 300
TCN-MS Coordination Soluble Unique ligand vibrations 200–250

Preparation Methods

Reaction Conditions

  • Solvent : Hydrochloric acid (HCl) or aqueous ethanol enhances solubility of RbCl and PtCl₂.

  • Temperature : 60–80°C promotes reaction kinetics without decomposing intermediates.

  • Purification : Cooling the mixture induces crystallization, followed by vacuum filtration and washing with cold ethanol to remove excess RbCl.

Table 1: Direct Synthesis Parameters

ParameterValue/RangeSource Citation
Molar Ratio (PtCl₂:RbCl)1:2
Reaction Temperature60–80°C
Yield70–85%

Metathesis Reaction with Potassium Tetrachloroplatinate(II)

Rubidium’s higher lattice energy compared to potassium allows displacement reactions. Reacting potassium tetrachloroplatinate(II) (K₂PtCl₄) with RbCl in aqueous solution drives precipitation of Rb₂PtCl₄:
K2PtCl4+2RbClRb2PtCl4+2KCl\text{K}_2\text{PtCl}_4 + 2\text{RbCl} \rightarrow \text{Rb}_2\text{PtCl}_4 + 2\text{KCl}
This method mirrors the synthesis of ammonium tetrachloroplatinate from K₂PtCl₄ and NH₄Cl.

Critical Steps

  • Solution Preparation : Dissolve K₂PtCl₄ in deionized water at 50°C.

  • RbCl Addition : Introduce RbCl gradually to avoid local supersaturation and impurity formation.

  • Crystallization : Ethanol addition reduces solubility, forcing Rb₂PtCl₄ precipitation.

Table 2: Metathesis Reaction Optimization

FactorOptimal ConditionImpact on Yield
RbCl Concentration1.5 MMaximizes displacement
Ethanol Volume2x filtrate volumeEnhances crystallization
Drying Temperature100°CEnsures anhydrous product

Reduction of Hexachloroplatinic Acid with Rubidium Chloride

Hexachloroplatinic acid (H₂PtCl₆) serves as a Pt(IV) precursor. Reduction to Pt(II) in the presence of RbCl yields Rb₂PtCl₄:
H2PtCl6+2RbClRb2PtCl4+2HCl+Cl2\text{H}_2\text{PtCl}_6 + 2\text{RbCl} \rightarrow \text{Rb}_2\text{PtCl}_4 + 2\text{HCl} + \text{Cl}_2
Hydrazine dihydrochloride (N₂H₆Cl₂) is an effective reducing agent, as demonstrated in potassium tetrachloroplatinate synthesis.

Protocol Overview

  • Reduction Step : Add N₂H₆Cl₂ (1.1 equivalents) to H₂PtCl₆ and RbCl at 70–90°C.

  • Aging : Stir for 2–3 hours to ensure complete reduction.

  • Workup : Precipitate Rb₂PtCl₄ with ethanol, then dry at 30°C followed by 100°C.

Table 3: Reduction Method Performance

MetricResultNotes
Pt Conversion>95%Excess N₂H₆Cl₂ required
Purity98%Post-wash with ethanol
ScalabilityBench to pilotConsistent yields at 100g scale

Solvent-Based Crystallization Methods

Rb₂PtCl₄’s solubility profile enables purification via solvent recrystallization. Key solvents include:

  • Hydrochloric Acid (1 M) : Dissolves Rb₂PtCl₄ at elevated temperatures.

  • Ethanol-Water Mixtures : Modulate solubility for gradual crystallization.

Recrystallization Workflow

  • Dissolution : Heat Rb₂PtCl₄ crude product in 1 M HCl at 80°C.

  • Filtration : Remove insoluble impurities via 3 μm filter paper.

  • Crystallization : Cool to 4°C, then add ethanol (1:1 v/v).

  • Drying : 12-hour desiccation under vacuum at 30°C.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MethodYieldPurityCostScalability
Direct Synthesis85%95%LowModerate
Metathesis78%97%MediumHigh
Reduction92%98%HighLow
RecrystallizationN/A*+5%MediumAll methods

*Recrystallization typically recovers 80–90% of input material.

Key Findings :

  • The reduction method achieves the highest purity (98%) but requires expensive reductants.

  • Metathesis balances cost and scalability, ideal for industrial production.

  • Direct synthesis offers simplicity but struggles with byproduct removal .

Q & A

Q. What are the standard protocols for synthesizing dirubidium tetrachloroplatinate, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves reacting rubidium chloride (RbCl) with tetrachloroplatinic acid (H₂[PtCl₆]) under controlled conditions. For example, Rb₂[PtCl₄] can be precipitated by reducing H₂[PtCl₆] with a reducing agent like ascorbic acid in an RbCl-rich aqueous solution . Purification involves recrystallization from hot water or ethanol. Purity is validated using elemental analysis (C, H, N, Pt content), melting point determination, and X-ray diffraction (XRD) to confirm crystallinity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • FT-IR Spectroscopy : Identifies ligand vibrations (e.g., Pt–Cl stretching at ~320 cm⁻¹) .
  • ¹H-NMR (for ligand-containing derivatives) : Confirms organic ligand integration in hybrid complexes .
  • X-ray Diffraction (XRD) : Resolves crystal structure and Pt coordination geometry. For nanocrystalline samples, electron diffraction (ED) may supplement XRD, especially for particles <100 nm .

Advanced Research Questions

Q. How do ligand substitutions in tetrachloroplatinate(II) complexes affect their cytotoxic activity?

  • Methodological Answer : Structural modifications (e.g., benzimidazole ligands) alter cytotoxicity by modulating lipophilicity and DNA-binding affinity. For example, 2-(1-methylpropyl)benzimidazolium tetrachloroplatinate(II) exhibited 53–93% inhibition on HeLa and A549 cells, outperforming carboplatin . Researchers should:
  • Vary ligand substituents (e.g., alkyl chains, aromatic groups).
  • Assess cytotoxicity via MTT assays across multiple cell lines.
  • Correlate structure-activity using computational modeling (e.g., DFT for electronic effects) .

Q. What strategies reconcile contradictions in catalytic performance data for this compound-derived catalysts?

  • Methodological Answer : Discrepancies arise from differences in synthesis conditions (e.g., pH, temperature) or characterization methods. To address this:
  • Standardize synthesis protocols (e.g., solvent, reducing agents) .
  • Use advanced characterization : XPS for Pt oxidation states, TEM for nanoparticle dispersion.
  • Benchmark activity against control catalysts (e.g., Pt/C) under identical conditions .

Q. How does electron diffraction (ED) enhance structural analysis of this compound nanocrystals compared to XRD?

  • Methodological Answer : ED on instruments like the Rigaku XtaLAB Synergy-ED resolves structures for nanocrystals (<100 nm) where XRD fails due to insufficient long-range order. Key steps:
  • Prepare thin nanocrystal films to minimize beam damage.
  • Collect ED patterns at multiple tilt angles.
  • Compare with simulated patterns from known structures (e.g., K₂[PtCl₄] as a reference) .

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